3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one
Overview
Description
The compound “3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridines often starts from a preformed pyridine ring. Most authors use hydrazine hydrate as the initial reactant, using ethanol as solvent at reflux temperature; the reaction time needed ranges from 2 h to more than 15 h .Molecular Structure Analysis
The molecular formula of “3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one” is C6H6N4O2 . The average mass is 166.140 and the monoisotopic mass is 166.04908 . The InChI is InChI=1S/C6H6N4O2/c7-5-4-2(9-10-5)1-3(11)8-6(4)12/h1H,(H3,7,9,10)(H2,8,11,12) .Scientific Research Applications
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Synthesis of Pyrazolopyridine Derivatives
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .
- Method : The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .
- Results : This method has been reported to have advantages and drawbacks .
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Anticancer Evaluation
- Field : Medicinal Chemistry
- Application : This compound is used in the synthesis of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors .
- Method : The starting compound 3-amino-1,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4,6(5H)-dione is reacted with each of diketone and β-ketoester .
- Results : Compounds synthesized from this method showed strong inhibitory effects on TrKA with IC50 values of 0.064±0.0037 μg/ml and 0.047±0.0027 μg/ml, respectively .
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Synthesis of Energetic Ionic Compounds
- Field : Material Science
- Application : This compound is used in the synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium energetic ionic compounds .
- Method : The specific method of synthesis is not detailed in the source .
- Results : The synthesized compounds show good detonation performances and low sensitivities .
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Synthesis of Fused Pyridinyl Azides
- Field : Heterocyclic Chemistry
- Application : This compound is used in the synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium energetic ionic compounds .
- Method : The specific method of synthesis is not detailed in the source .
- Results : The synthesized compounds show good detonation performances and low sensitivities .
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Inhibition of Fibroblast Growth Factor Receptors (FGFR)
- Field : Medicinal Chemistry
- Application : This compound is used in the synthesis of 1H-pyrrolo[2,3-b]pyridine-3-carboxamide derivatives .
- Method : The specific method of synthesis is not detailed in the source .
- Results : Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
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Synthesis of Fused Pyridinyl Azides
- Field : Heterocyclic Chemistry
- Application : This compound is used in the synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium energetic ionic compounds .
- Method : The specific method of synthesis is not detailed in the source .
- Results : The synthesized compounds show good detonation performances and low sensitivities .
-
Inhibition of Fibroblast Growth Factor Receptors (FGFR)
- Field : Medicinal Chemistry
- Application : This compound is used in the synthesis of 1H-pyrrolo[2,3-b]pyridine-3-carboxamide derivatives .
- Method : The specific method of synthesis is not detailed in the source .
- Results : Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Future Directions
The future directions for the research and development of “3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one” and its derivatives could involve further exploration of their synthesis methods, mechanisms of action, and potential applications in medicine. For instance, some pyrazolo[3,4-b]pyridine derivatives have shown potential as TRK inhibitors, which could be important for the treatment of certain cancers .
properties
IUPAC Name |
3-amino-1,5-dihydropyrazolo[4,3-c]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-5-4-3(9-10-5)1-2-8-6(4)11/h1-2H,(H,8,11)(H3,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUSKPOAZYYJJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1NN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669152 | |
Record name | 3-Amino-1,2-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one | |
CAS RN |
900863-27-6 | |
Record name | 3-Amino-1,2-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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